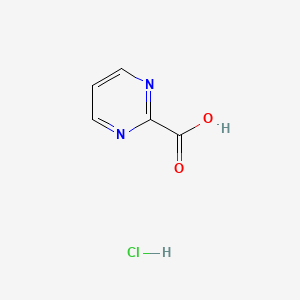

Acide pyrimidine-2-carboxylique chlorhydrate

Vue d'ensemble

Description

Pyrimidine-2-carboxylic acid, also known as 2-carboxy-Pyrimidine, is a synthetic intermediate useful for pharmaceutical synthesis . It is a white to off-white solid .

Synthesis Analysis

Pyrimidines are synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis

The molecular structure of Pyrimidine-2-carboxylic acid is C5H4N2O2 with a molecular weight of 124.10 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .Physical and Chemical Properties Analysis

Pyrimidine-2-carboxylic acid is a white to off-white solid . It has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 .Applications De Recherche Scientifique

Recherche antimicrobienne

L'acide pyrimidine-2-carboxylique chlorhydrate a été trouvé pour posséder des propriétés antimicrobiennes. Il est utilisé dans la synthèse de composés qui présentent un large spectre d'activité contre diverses souches microbiennes. L'échafaudage de la pyrimidine sert de structure clé dans de nombreux agents antimicrobiens, contribuant à l'inhibition de la croissance bactérienne et au traitement des maladies infectieuses .

Recherche antimalarique

Dans la lutte contre le paludisme, les dérivés de la pyrimidine ont montré un potentiel en raison de leur capacité à interférer avec le cycle de vie du parasite Plasmodium. La recherche sur l'this compound a conduit au développement de composés qui pourraient servir d'agents antimalariques, offrant une nouvelle voie pour l'intervention thérapeutique .

Recherche antivirale

Les applications antivirales de l'this compound sont significatives, en particulier dans la conception de médicaments ciblant diverses infections virales. Les dérivés de la pyrimidine ont été étudiés pour leur efficacité contre une gamme de virus, offrant de l'espoir pour le traitement de maladies comme le VIH et la grippe .

Recherche anticancéreuse

L'this compound joue un rôle crucial dans la recherche anticancéreuse. Il constitue la base de la synthèse de nouveaux composés présentant des activités cytotoxiques potentielles contre les cellules cancéreuses. Ces dérivés sont explorés pour leur utilisation en chimiothérapie, ciblant divers types de cancer dans le but d'inhiber la croissance et la prolifération tumorale .

Recherche anti-inflammatoire

Les propriétés anti-inflammatoires des dérivés de la pyrimidine, y compris l'this compound, en font des candidats pour le traitement des troubles inflammatoires. Ils agissent en modulant la réponse inflammatoire, ce qui pourrait conduire à de nouveaux traitements pour des affections comme l'arthrite et d'autres maladies inflammatoires chroniques .

Recherche analgésique

La recherche sur les effets analgésiques de l'this compound a conduit à la découverte de composés capables de soulager la douleur. Ces analgésiques à base de pyrimidine offrent une alternative aux analgésiques traditionnels, avec le potentiel de réduire les effets secondaires et d'améliorer les résultats pour les patients .

Mécanisme D'action

Target of Action

Pyrimidine-2-carboxylic acid hydrochloride is a pyrimidine derivative, a class of compounds known for their wide range of applications in medicinal chemistry . .

Biochemical Pathways

Pyrimidine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells

Result of Action

Pyrimidine derivatives are known to have a broad range of biological activities

Safety and Hazards

Orientations Futures

Pyrimidines have a wide range of pharmacological effects and are part of many essential natural and synthetic products . They have potential use in the development of new anti-inflammatory agents and anticancer drugs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Analyse Biochimique

Biochemical Properties

Pyrimidine-2-carboxylic acid hydrochloride participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidine nucleotides . These interactions can modulate the activity of the enzymes, affecting the overall metabolic flux and cellular function.

Cellular Effects

Pyrimidine-2-carboxylic acid hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate cellular metabolism by altering the levels of key metabolites and intermediates in the pyrimidine biosynthesis pathway .

Molecular Mechanism

The molecular mechanism of action of pyrimidine-2-carboxylic acid hydrochloride involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been reported to inhibit the activity of DHODH by binding to its active site, thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to changes in gene expression and cellular function, as the availability of nucleotides is crucial for DNA and RNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of pyrimidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

Pyrimidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as DHODH and orotate phosphoribosyltransferase (OPRT), influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and the levels of key metabolites, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of pyrimidine-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through nucleoside transporters and distributed to various cellular compartments . The localization and accumulation of the compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

Pyrimidine-2-carboxylic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid metabolism .

Propriétés

IUPAC Name |

pyrimidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJPVULGYVDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

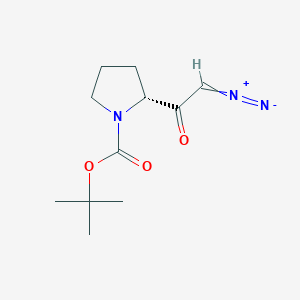

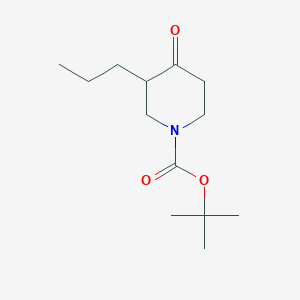

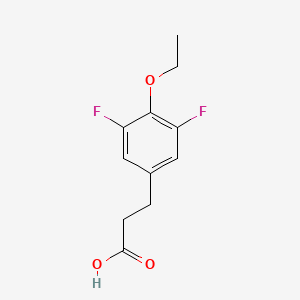

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)